Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1392491-59-6
VCID: VC11715827
InChI: InChI=1S/C16H20N2O2/c1-13-7-5-6-10-16(13,12-17)18-15(19)20-11-14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-11H2,1H3,(H,18,19)
SMILES: CC1CCCCC1(C#N)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate

CAS No.: 1392491-59-6

Cat. No.: VC11715827

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate - 1392491-59-6

Specification

CAS No. 1392491-59-6
Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name benzyl N-(1-cyano-2-methylcyclohexyl)carbamate
Standard InChI InChI=1S/C16H20N2O2/c1-13-7-5-6-10-16(13,12-17)18-15(19)20-11-14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-11H2,1H3,(H,18,19)
Standard InChI Key PRIBRELKSQELBO-UHFFFAOYSA-N
SMILES CC1CCCCC1(C#N)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC1CCCCC1(C#N)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Benzyl N-(1-cyano-2-methylcyclohexyl)carbamate belongs to the carbamate family, which features a carbonyl group bonded to both an amine and an alkoxy group. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol. Key structural elements include:

  • A cyclohexyl backbone with substituents at the 1- and 2-positions.

  • A cyano group (-CN) at the 1-position, contributing to electrophilic reactivity.

  • A methyl group (-CH₃) at the 2-position, influencing steric and electronic properties.

  • A benzyl carbamate moiety (-OCONH-Bn), which serves as a protective group in synthetic chemistry.

The compound’s exact mass is 270.137 g/mol, and its topological polar surface area (TPSA) is 58.9 Ų, indicating moderate solubility in polar solvents .

Synthetic Pathways and Optimization

General Carbamate Synthesis

Carbamates are typically synthesized via reactions between amines and chloroformates or through condensation agents. For benzyl carbamates, a common method involves reacting cyclohexylamine derivatives with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Carbamates generally decompose at temperatures >150°C, releasing isocyanates.

  • Hydrolytic Sensitivity: Susceptible to hydrolysis under acidic or basic conditions, forming benzyl alcohol and cyclohexylamine derivatives .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

  • NMR:

    • ¹H NMR: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.2–4.5 ppm (OCH₂Ph), δ 1.0–2.5 ppm (cyclohexyl and methyl protons).

    • ¹³C NMR: δ 155 ppm (carbamate carbonyl), δ 118 ppm (cyano carbon).

Applications and Functional Relevance

Pharmaceutical Intermediates

Carbamates are widely used as protective groups for amines in drug synthesis. The benzyl group in this compound can be selectively removed via hydrogenolysis, enabling controlled amine functionalization .

Dermatological Agents

Cyclohexyl carbamates, as described in WO2010122178A2, exhibit skin-lightening properties by inhibiting tyrosinase, a key enzyme in melanin synthesis . While the target compound’s efficacy remains untested, structural analogs suggest potential in cosmetic formulations.

Agrochemical Uses

Carbamates are employed as pesticides and herbicides. The cyano group enhances binding to acetylcholinesterase, though this compound’s specificity requires further study .

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory activities.

  • Synthetic Scalability: Optimize reaction conditions for industrial-scale production.

  • Crystallography: Resolve 3D structure to inform computational modeling.

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